molecular formula C23H16Cl3F2NO B2831720 [2-(2-chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone O-(2,4-dichlorobenzyl)oxime CAS No. 338415-96-6

[2-(2-chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone O-(2,4-dichlorobenzyl)oxime

Cat. No. B2831720
CAS RN: 338415-96-6
M. Wt: 466.73
InChI Key: HKOIZFBHWVZPPJ-BYNJWEBRSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a cyclopropyl group attached to a chloro-fluorophenyl group, a fluorophenyl group attached to a methanone group, and an oxime group attached to a dichlorobenzyl group .


Molecular Structure Analysis

The InChI code provided in the description suggests that the compound has a molecular formula of C16H11ClF2O . This indicates that the compound contains 16 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 oxygen atom .

Scientific Research Applications

Cyclopropenone Oximes Preparation and Reaction

Cyclopropenone oximes, including compounds similar in structure to the specified chemical, have been studied for their reactions with isocyanates. These reactions yield addition products known as 6-diazaspiro[2.3]hexenones. Such studies illustrate the chemical reactivity and potential utility of cyclopropenone oximes in synthetic organic chemistry, highlighting their ability to engage in complex chemical transformations (H. Yoshida et al., 1988).

Synthesis Improvement Techniques

Research into improving the synthesis of cyclopropyl ketones, which are structurally related to the specified compound, has led to the development of "one-pot" reactions. These methods simplify the synthesis process and increase the yield of such compounds, demonstrating the ongoing efforts to optimize the production of chemically complex molecules for various applications, including as intermediates for insecticides (Gao Xue-yan, 2011).

Base-Catalysed Aromatic Nucleophilic Substitution Reactions

Studies on O-aryl oximes have explored their reactions with secondary alkyl amines, providing insights into the kinetics and mechanism of base-catalysed aromatic nucleophilic substitution reactions. This research is crucial for understanding how such chemical frameworks react under various conditions, offering potential pathways for synthesizing new compounds with desired properties (A. Jain, V. Gupta, Anurag Kumar, 1990).

Anti-mycobacterial Agents

The synthesis of phenyl cyclopropyl methanones and their evaluation as anti-tubercular agents against M. tuberculosis demonstrates the potential medical applications of compounds structurally related to the specified chemical. This research points to the importance of cyclopropyl methanones in developing new treatments for tuberculosis, including drug-resistant strains (N. Dwivedi et al., 2005).

These examples from scientific research illustrate the diverse applications of compounds structurally related to "2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime" in fields ranging from synthetic chemistry to medicinal chemistry. The ongoing exploration of these compounds' chemical reactivity and potential therapeutic uses highlights their significance in advancing scientific knowledge and developing new technologies.

Safety and Hazards

Based on the information available, the compound has been classified with the signal word ‘Warning’ and hazard statements H302, H312, H332, which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(Z)-1-[2-(2-chloro-6-fluorophenyl)cyclopropyl]-N-[(2,4-dichlorophenyl)methoxy]-1-(4-fluorophenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl3F2NO/c24-15-7-4-14(20(26)10-15)12-30-29-23(13-5-8-16(27)9-6-13)18-11-17(18)22-19(25)2-1-3-21(22)28/h1-10,17-18H,11-12H2/b29-23+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOIZFBHWVZPPJ-BYNJWEBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)F)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl3F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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